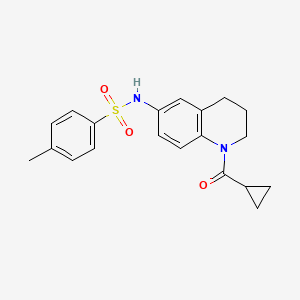

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a cyclopropanecarbonyl group at position 1 and a 4-methylbenzenesulfonamide substituent at position 5. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its rigid, planar conformation and ability to engage in π-π stacking interactions. The 4-methylbenzenesulfonamide group contributes to solubility and hydrogen-bonding interactions, which are critical for pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-4-9-18(10-5-14)26(24,25)21-17-8-11-19-16(13-17)3-2-12-22(19)20(23)15-6-7-15/h4-5,8-11,13,15,21H,2-3,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINVKGKIVQEINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:

Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride.

Quinoline Derivative Formation: The cyclopropanecarbonyl chloride is then reacted with a quinoline derivative under basic conditions to form the intermediate compound.

Sulfonamide Formation: The intermediate is further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide ()

This compound shares the 1-cyclopropanecarbonyl-tetrahydroquinoline core but differs in substituents:

- Position 6 : A thiazol-2-yl group linked to a 3-methoxy-N-methylbenzamide replaces the 4-methylbenzenesulfonamide.

- The methoxy and methyl groups on the benzamide may enhance lipophilicity compared to the sulfonamide group in the target compound. Structural visualization via ball-and-stick models (as in ) highlights conformational rigidity, which may differ in the target compound due to sulfonamide flexibility .

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide ()

- Core Modification: The tetrahydroquinoline ring features a 2-oxo group instead of a cyclopropanecarbonyl substituent.

- Substituent : An oxazole-5-carboxamide replaces the sulfonamide.

- The oxazole-carboxamide moiety may engage in stronger hydrogen-bonding networks compared to sulfonamides, influencing target affinity .

Functional Group Analysis

| Compound | Core Structure | Position 6 Substituent | Key Functional Groups |

|---|---|---|---|

| Target Compound | 1-cyclopropanecarbonyl-THQ | 4-methylbenzenesulfonamide | Sulfonamide, cyclopropane, methyl |

| N-[4-(1-cyclopropanecarbonyl-THQ)-thiazole] | 1-cyclopropanecarbonyl-THQ | Thiazole + 3-methoxy-N-methylbenzamide | Thiazole, benzamide, methoxy, methyl |

| N-(4-(2-oxo-THQ)-thiazole)oxazole | 2-oxo-THQ | Thiazole + oxazole-5-carboxamide | Oxazole, carboxamide, ketone |

THQ = 1,2,3,4-tetrahydroquinoline

Pharmacological and Physicochemical Properties (Inferred)

- Solubility : The sulfonamide group in the target compound likely enhances water solubility compared to the benzamide and carboxamide derivatives .

- Metabolic Stability : The cyclopropanecarbonyl group may reduce oxidative metabolism (vs. 2-oxo-THQ), extending half-life .

Research Tools and Methodologies

- Crystallography : SHELX and ORTEP-III are widely used for structural determination and visualization of analogous compounds (e.g., ).

- Synthetic Routes : highlights challenges in reaction product identification, suggesting that the target compound’s synthesis may require careful optimization to avoid byproducts .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: C23H21N3O4S

- Molecular Weight: 403.43054 g/mol

- IUPAC Name: this compound

- SMILES Notation: O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The quinoline core is known to interact with enzymes and receptors, potentially inhibiting or activating them. The cyclopropanecarbonyl group enhances the compound's binding affinity and specificity for its targets, which may include:

- Enzymes involved in metabolic pathways.

- Receptors associated with cell signaling.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth. Studies show varying degrees of effectiveness against gram-positive and gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases.

Case Study:

A study conducted on human cancer cell lines reported that treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in viability by approximately 60% at a concentration of 50 µM after 48 hours.

- Apoptotic Induction: Increased levels of cleaved caspase-3 and PARP were observed, indicating apoptosis.

Toxicity Assessment

Toxicological evaluations reveal that the compound exhibits low toxicity levels in various biological models. For instance:

- In zebrafish models, exposure to low concentrations did not result in significant alterations in cardiac function or locomotion.

| Endpoint | Result |

|---|---|

| Median Lethal Dose (LD50) | >2000 mg/kg |

| Histopathological Findings | No significant damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.